Cedrelopsin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

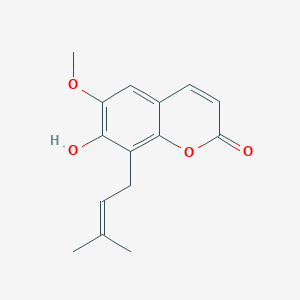

7-hydroxy-6-methoxy-8-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-9(2)4-6-11-14(17)12(18-3)8-10-5-7-13(16)19-15(10)11/h4-5,7-8,17H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEIJMSDKBAFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=CC(=C1O)OC)C=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cedrelopsin: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedrelopsin, a naturally occurring coumarin, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the primary natural source of this compound, detailed methodologies for its extraction and isolation, and available quantitative data. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry and drug development.

Natural Source

The principal natural source of this compound is the stem bark of Cedrelopsis grevei, a plant species endemic to Madagascar.[1] This plant has been traditionally used in Malagasy medicine. This compound is one of several coumarins that have been identified and isolated from the bark of this tree.[1]

Extraction and Isolation Protocols

The isolation of this compound from Cedrelopsis grevei bark involves a multi-step process encompassing solvent extraction followed by chromatographic purification. Unlike the steam distillation used to obtain essential oils from the same plant, the isolation of the non-volatile coumarin this compound necessitates a solvent-based approach. An effective method, as alluded to in scientific literature, is activity-guided fractionation of a hydroalcoholic extract.[1]

Experimental Protocol: Hydroalcoholic Extraction

A detailed, step-by-step protocol for the hydroalcoholic extraction of Cedrelopsis grevei bark is outlined below. This protocol is a composite representation based on standard phytochemical extraction techniques for coumarins.

-

Plant Material Preparation:

-

Obtain dried stem bark of Cedrelopsis grevei.

-

Grind the bark into a coarse powder to increase the surface area for solvent penetration.

-

-

Maceration:

-

Weigh the powdered bark material.

-

Submerge the powder in a hydroalcoholic solvent mixture. A common starting point is a 70:30 to 80:20 ethanol:water or methanol:water solution. The solvent-to-solid ratio should be sufficient to ensure complete immersion, typically ranging from 5:1 to 10:1 (v/w).

-

Allow the mixture to macerate at room temperature for a period of 24 to 72 hours with occasional agitation.

-

-

Filtration and Concentration:

-

Filter the mixture through cheesecloth or a suitable filter paper to separate the extract from the solid plant material.

-

Re-extract the plant residue at least two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude hydroalcoholic extract.

-

Experimental Protocol: Chromatographic Purification

The crude hydroalcoholic extract, containing a mixture of compounds, is then subjected to column chromatography to isolate this compound.

-

Preparation of the Column:

-

Select a glass column of appropriate dimensions based on the amount of crude extract to be fractionated.

-

Prepare a slurry of silica gel (60-120 or 230-400 mesh) in a non-polar solvent (e.g., hexane).

-

Pack the column with the silica gel slurry, ensuring a uniform and compact bed.

-

-

Sample Loading:

-

Adsorb the crude extract onto a small amount of silica gel to create a dry powder.

-

Carefully load the powdered sample onto the top of the packed silica gel column.

-

-

Elution:

-

Begin elution with a non-polar solvent, such as n-hexane.

-

Gradually increase the polarity of the mobile phase by introducing a more polar solvent, such as ethyl acetate, in a stepwise or gradient manner. A typical gradient could be from 100% n-hexane to 100% ethyl acetate.

-

Collect the eluate in fractions of a fixed volume.

-

-

Fraction Analysis and Isolation of this compound:

-

Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

-

Combine fractions that show a similar TLC profile and contain the spot corresponding to this compound.

-

Further purify the combined fractions containing this compound by repeated column chromatography or preparative TLC until a pure compound is obtained.

-

Characterize the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity as this compound.

-

Quantitative Data

Currently, there is a lack of specific published data on the quantitative yield of this compound from the hydroalcoholic extraction of Cedrelopsis grevei bark and the subsequent purity levels achieved. The yield of essential oil from steam distillation of the bark has been reported to vary from 0.9% to 1.7%, though this is not representative of the coumarin content.[2][3][4] Researchers undertaking the isolation of this compound should perform quantitative analysis, such as High-Performance Liquid Chromatography (HPLC), to determine the yield and purity of the final product.

| Parameter | Value | Reference |

| Natural Source | Cedrelopsis grevei (Stem Bark) | [1] |

| Compound Class | Coumarin | [1] |

| Extraction Method | Hydroalcoholic Extraction | [1] |

| Purification Method | Silica Gel Column Chromatography | Inferred from standard phytochemical methods |

| Reported Yield (this compound) | Not specified in the reviewed literature | - |

| Purity | Not specified in the reviewed literature | - |

Logical Workflow for this compound Isolation

The following diagram illustrates the logical workflow for the isolation of this compound from Cedrelopsis grevei bark.

References

- 1. researchgate.net [researchgate.net]

- 2. Bark essential oil of Cedrelopsis grevei from Madagascar: investigation of steam-distillation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bark essential oil of Cedrelopsis grevei from Madagascar: Investigation of steam-distillation conditions - Les Publications du Cirad [publications.cirad.fr]

In-Depth Technical Guide: Novel Coumarins from Cedrelopsis grevei Stem Bark

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, structure elucidation, and biological activities of new coumarins identified from the stem bark of Cedrelopsis grevei, a medicinal plant endemic to Madagascar. The information is compiled from key scientific literature to support further research and development in natural product chemistry and drug discovery.

Introduction to Cedrelopsis grevei and its Coumarins

Cedrelopsis grevei Baill. (family Ptaeroxylaceae), commonly known as 'Katrafay', is a plant traditionally used in Malagasy medicine for its anti-inflammatory, anti-rheumatic, and tonic properties.[1] Phytochemical investigations of its stem bark have led to the isolation of several secondary metabolites, including a number of novel and known coumarins. Coumarins are a class of benzopyrone compounds known for a wide range of pharmacological activities, including anti-inflammatory, anticoagulant, and anticancer effects, making them of significant interest to the pharmaceutical industry.[2][3][4]

Recent studies on C. grevei stem bark have revealed the presence of unique 5-prenylated coumarins, a structural motif that is relatively rare and of interest for its potential biological activities.[5][6] This guide focuses on the technical details of the discovery and characterization of these new natural products.

Isolation of Novel Coumarins

The isolation of new coumarins from Cedrelopsis grevei stem bark involves a multi-step process of extraction and chromatographic separation. The general workflow is designed to separate compounds based on their polarity and other physicochemical properties.

Experimental Workflow for Coumarin Isolation

Caption: General workflow for the extraction and isolation of coumarins.

Structure Elucidation of New Coumarins

The structures of the isolated coumarins were determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Cedrecoumarin A and B

Cedrecoumarin A and B were the first 5-prenylated coumarins to be reported from Cedrelopsis grevei.[6] Their structures were elucidated based on extensive 1D and 2D NMR experiments.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Cedrecoumarin A (in CDCl₃)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 2 | 161.5 | - |

| 3 | 113.1 | 6.31 (d, 9.5) |

| 4 | 143.3 | 8.00 (d, 9.5) |

| 4a | 113.4 | - |

| 5 | 118.7 | - |

| 6 | 155.9 | - |

| 7 | 100.2 | 6.79 (s) |

| 8 | 156.4 | - |

| 8a | 107.5 | - |

| 1' | 25.4 | 3.65 (d, 7.0) |

| 2' | 123.6 | 5.10 (t, 7.0) |

| 3' | 132.0 | - |

| 4' | 25.9 | 1.73 (s) |

| 5' | 18.2 | 1.87 (s) |

| 6-OCH₃ | 56.4 | 3.81 (s) |

| 8-OCH₃ | 61.5 | 3.95 (s) |

Data sourced from Phytochemistry, 2002, 61(8), 919-22.[6]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Cedrecoumarin B (in CDCl₃)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 2 | 160.7 | - |

| 3 | 112.5 | 6.19 (d, 9.5) |

| 4 | 144.1 | 8.08 (d, 9.5) |

| 4a | 113.6 | - |

| 5 | 114.3 | - |

| 6 | 158.3 | - |

| 7 | 100.4 | 6.79 (s) |

| 8 | 156.4 | - |

| 8a | 107.5 | - |

| 1' (pyran) | - | 6.79 (d, 10.0) |

| 2' (pyran) | - | 5.90 (d, 10.0) |

| 3' (pyran) | - | - |

| 4', 5' (pyran) | - | 1.43 (s) |

| 6-OCH₃ | 56.4 | 3.81 (s) |

| 8-OCH₃ | 61.5 | 3.95 (s) |

Data interpretation based on the 2002 Phytochemistry publication. Note: Complete ¹³C data for the pyran ring of Cedrecoumarin B was not fully detailed in the abstract.[6]

Isocedrelopsin and 3',4'-Dihydrobraylin

Further studies on the trunk bark of Cedrelopsis grevei led to the isolation of two additional new coumarins: 7-methoxy-5-prenylcoumarin (isothis compound) and 3',4'-dihydrobraylin.[7]

Table 3: Key Spectroscopic Data for Isothis compound

| Data Type | Observation |

| Molecular Formula | C₁₅H₁₆O₃ |

| ¹H NMR | Signals corresponding to a 5-prenyl group and a 7-methoxy group on a coumarin scaffold. |

| ¹³C NMR | Consistent with the proposed structure of 7-methoxy-5-prenylcoumarin. |

Table 4: Key Spectroscopic Data for 3',4'-Dihydrobraylin

| Data Type | Observation |

| Molecular Formula | C₁₅H₁₆O₄ |

| ¹H NMR | Showed the presence of a dihydro-pyran ring fused to the coumarin nucleus. |

| ¹³C NMR | Supported the structure of a braylin derivative with a saturated pyran ring. |

Detailed NMR data for these compounds require access to the full publication in Fitoterapia, 2003, 74(7-8), 638-42.[7]

Biological Activity

Preliminary biological screening of the isolated coumarins has been conducted. Cedrecoumarin A, for instance, has been evaluated for its potential as a superoxide scavenger, suggesting anti-inflammatory properties.[5]

Table 5: Bioactivity of Cedrecoumarin A

| Assay | Result |

| Superoxide Anion Scavenging (Cell-free system) | IC₅₀ = 3.0 µg/ml |

| Inhibition of reactive oxygen metabolites (human polymorphonuclear leukocytes) | IC₅₀ = 3.2 µg/ml |

Data sourced from Phytochemistry, 2002, 61(8), 919-22.[5]

The vasorelaxing properties of the crude extract of Cedrelopsis grevei have been linked to its coumarin constituents, including cedrecoumarin A.[8]

Potential Signaling Pathway Involvement

The superoxide scavenging activity of cedrecoumarin A suggests an interaction with cellular oxidative stress pathways. By reducing reactive oxygen species (ROS), it may mitigate inflammatory responses.

Caption: Postulated mechanism of anti-inflammatory action for Cedrecoumarin A.

Detailed Experimental Protocols

Plant Material

The stem bark of Cedrelopsis grevei Baill. was collected from the southern part of Madagascar. A voucher specimen is typically deposited in a national herbarium for botanical authentication.

Extraction and Isolation

The air-dried and milled stem bark (approximately 1 kg) was extracted at room temperature with a mixture of dichloromethane and methanol (1:1, v/v). The resulting extract was concentrated under reduced pressure to yield a crude residue.

The crude extract was then subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate of increasing polarity. Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles were combined.

Further purification of the combined fractions was achieved through repeated column chromatography on Sephadex LH-20 and preparative TLC to yield the pure coumarins.

Structure Elucidation

The structures of the isolated compounds were determined by the following spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula.

-

NMR Spectroscopy: ¹H, ¹³C, COSY, HMQC, and HMBC spectra were recorded on a Bruker spectrometer. Chemical shifts (δ) are reported in ppm relative to the solvent signal, and coupling constants (J) are in Hertz.

Bioassays

The superoxide scavenging activity was measured in a cell-free system by monitoring the inhibition of the reduction of nitroblue tetrazolium (NBT). The IC₅₀ value was calculated as the concentration of the compound that caused 50% inhibition.

The effect on reactive oxygen species generated by human polymorphonuclear leukocytes was determined using a luminol-enhanced chemiluminescence assay. Opsonized zymosan was used to activate the leukocytes. The IC₅₀ value represents the concentration that inhibits the chemiluminescence by 50%.

Conclusion

The stem bark of Cedrelopsis grevei is a rich source of novel coumarins with interesting chemical structures and promising biological activities. The 5-prenylated coumarins, cedrecoumarin A and B, and the more recently discovered isothis compound and 3',4'-dihydrobraylin, represent valuable lead compounds for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers in natural product chemistry and drug development to build upon the existing knowledge of these fascinating molecules. Further studies are warranted to fully elucidate their mechanisms of action and therapeutic potential.

References

- 1. scispace.com [scispace.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. biblio.univ-antananarivo.mg [biblio.univ-antananarivo.mg]

- 5. aseestant.ceon.rs [aseestant.ceon.rs]

- 6. 13C-NMR Data from Coumarins from Moraceae Family [scirp.org]

- 7. agritrop.cirad.fr [agritrop.cirad.fr]

- 8. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Cedrelopsin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available scientific information on Cedrelopsin. It is important to note that detailed experimental data, including specific physical constants, comprehensive spectral analyses, and dedicated mechanistic studies on its signaling pathways, are not extensively reported in the currently accessible literature. This guide, therefore, provides a foundational overview based on existing knowledge and general principles in natural product chemistry and pharmacology.

Introduction

This compound is a natural coumarin, a class of benzopyrone compounds known for their diverse pharmacological activities. It is primarily isolated from the trunk bark of Cedrelopsis grevei, a plant native to Madagascar.[1] Recent studies have highlighted its potential as a cytotoxic agent against various cancer cell lines, making it a molecule of interest for further investigation in drug discovery and development. This guide aims to consolidate the known physical and chemical properties of this compound, outline general experimental approaches for its study, and discuss its potential biological mechanisms of action.

Physicochemical Properties

Detailed quantitative physical properties of this compound are not widely published. The available information is summarized below.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5-hydroxy-2,2-dimethyl-10-(2-methylprop-1-enyl)-2H,8H-pyrano[2,3-f]chromen-8-one | N/A |

| CAS Number | 19397-28-5 | [1] |

| Molecular Formula | C₁₅H₁₆O₄ | |

| Molecular Weight | 260.29 g/mol | |

| Appearance | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Purity (Commercially Available) | ≥95% - ≥98% | |

| Source | Trunk bark of Cedrelopsis grevei | [1] |

Experimental Protocols

A detailed, standardized protocol for the isolation and purification of this compound is not published. However, a general workflow can be inferred from standard practices in natural product chemistry.

General Workflow for Isolation and Purification

The isolation of this compound from its natural source, Cedrelopsis grevei, typically involves extraction followed by chromatographic separation. The following diagram illustrates a generalized workflow.

References

The Mechanism of Action of Cedrelopsin in Microbial Cells: An Uncharted Territory in Drug Discovery

Despite the growing interest in natural compounds for novel antimicrobial agents, the specific mechanism of action of cedrelopsin against microbial cells remains largely unexplored and undocumented in publicly available scientific literature. While preliminary research on the essential oils of Cedrelopsis grevei, the plant from which this compound is derived, indicates some antimicrobial properties, a detailed molecular-level understanding of how this compound exerts its effects is currently lacking.

Limited Evidence from Essential Oil Studies

Research into the essential oil of Cedrelopsis grevei has demonstrated antimicrobial activity against a range of microorganisms. Studies have reported inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus, Gram-negative bacteria like Pseudomonas aeruginosa, and the opportunistic yeast Candida albicans[1][2][3]. The primary constituents of this essential oil are sesquiterpenes, including ishwarane, β-elemene, and α-copaene[1][2].

However, these studies have focused on the overall activity of the essential oil rather than attributing the antimicrobial effects to specific compounds like this compound. Consequently, there is no direct evidence or quantitative data, such as Minimum Inhibitory Concentrations (MICs) specifically for this compound, that would be crucial for elucidating its mechanism of action.

The Need for Targeted Research

To understand the core mechanism of action of this compound, dedicated research is required. Future investigations would need to focus on isolating pure this compound and subjecting it to a battery of microbiological and biochemical assays. Key areas of investigation would include:

-

Determination of Antimicrobial Spectrum and Potency: Establishing the specific range of bacteria and fungi susceptible to this compound and quantifying its potency through MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays.

-

Cell Membrane Integrity Assays: Investigating whether this compound disrupts the microbial cell membrane, a common mechanism for many natural antimicrobials. This could be assessed through techniques like monitoring the leakage of intracellular components (e.g., potassium ions, ATP, or nucleic acids) and using fluorescent probes that measure membrane potential or permeability.

-

Enzyme Inhibition Assays: Exploring the potential of this compound to inhibit essential microbial enzymes involved in key metabolic pathways, such as those for cell wall synthesis, DNA replication, or protein synthesis.

-

Investigation of Oxidative Stress Induction: Determining if this compound induces the production of reactive oxygen species (ROS) within microbial cells, which can lead to cellular damage and death.

-

Molecular Docking and Target Identification Studies: Utilizing computational and experimental approaches to identify the specific molecular targets of this compound within the microbial cell.

Without such dedicated studies, any discussion on the mechanism of action of this compound would be purely speculative and not grounded in scientific evidence. As the field of natural product drug discovery continues to evolve, it is hoped that future research will shed light on the antimicrobial potential and molecular workings of this and other promising natural compounds.

References

The Antioxidant Profile of Cedrelopsis grevei Extracts: A Proxy for Understanding Cedrelopsin

Disclaimer: Scientific literature extensively details the antioxidant properties of extracts from the plant Cedrelopsis grevei. However, specific research on the isolated compound, Cedrelopsin, and its direct antioxidant mechanisms is not presently available. This guide, therefore, summarizes the antioxidant activities of Cedrelopsis grevei extracts, which contain a rich array of phytochemicals, including coumarins like methyl-O-cedrelopsin, flavonoids, and tannins. The collective action of these compounds is believed to be responsible for the observed antioxidant effects. This information can serve as a foundational reference for researchers investigating the potential antioxidant mechanisms of its individual constituents, such as this compound.

In Vitro Antioxidant Activity of Cedrelopsis grevei Extracts

Extracts of Cedrelopsis grevei have demonstrated notable free radical scavenging capabilities in various in vitro assays. These assays are fundamental in assessing the direct antioxidant potential of a substance.

Table 1: In Vitro Antioxidant Activity of Cedrelopsis grevei Extracts

| Assay | Extract Type | Concentration | % Inhibition | IC50 Value | Reference Compound | IC50 of Reference |

| DPPH Radical Scavenging | Methanolic | 400 µg/mL | 69.45% | < 225 µg/mL | Ascorbic Acid | 4.7 µg/mL |

| DPPH Radical Scavenging | Ethanolic | 400 µg/mL | 61.27% | - | Ascorbic Acid | 4.7 µg/mL |

| ABTS Radical Scavenging | Methanolic | 100 µg/mL | 76.81% | - | - | - |

| ABTS Radical Scavenging | Ethanolic | 100 µg/mL | 78.35% | - | - | - |

DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); IC50: Half maximal inhibitory concentration.

The data indicates that methanolic and ethanolic extracts of C. grevei are effective in scavenging DPPH and ABTS radicals, a key indicator of antioxidant activity. The methanolic extract, in particular, showed a higher percentage of inhibition in the DPPH assay.[1]

In Vivo Hepatoprotective and Antioxidant Effects of Cedrelopsis grevei Methanolic Extract

In a study investigating the effects of C. grevei methanolic extract on cypermethrin-induced oxidative stress in mice, the extract demonstrated significant protective effects by modulating endogenous antioxidant enzyme activities and reducing lipid peroxidation.[1][2][3][4]

Table 2: Effect of C. grevei Methanolic Extract on Hepatic Antioxidant Enzymes and Lipid Peroxidation in Mice

| Parameter | Control Group | Cypermethrin (Cyp) Treated | Cyp + C. grevei (150 mg/kg) | Cyp + C. grevei (300 mg/kg) |

| SOD (U/mg protein) | 14.1 ± 0.9 | 11.2 ± 0.7 | 12.5 ± 0.8 | 13.6 ± 0.9 |

| CAT (U/mg protein) | 2.6 ± 0.2 | 1.6 ± 0.1 | 2.1 ± 0.2 | 2.4 ± 0.2 |

| GST (nmol/min/mg protein) | 1.88 ± 0.11 | 1.53 ± 0.09 | 1.71 ± 0.10 | 1.82 ± 0.11 |

| GSH (µg/mg protein) | 3.45 ± 0.21 | 2.41 ± 0.15 | 2.89 ± 0.18 | 3.24 ± 0.20 |

| MDA (nmol/mg protein) | 1.25 ± 0.08 | 1.89 ± 0.12* | 1.52 ± 0.10 | 1.31 ± 0.09 |

*Statistically significant difference from the control group (p ≤ 0.05). Data are presented as mean ± standard deviation. SOD: Superoxide Dismutase; CAT: Catalase; GST: Glutathione S-Transferase; GSH: Reduced Glutathione; MDA: Malondialdehyde.

The results show that co-administration of the C. grevei extract with cypermethrin partially restored the activities of key antioxidant enzymes (SOD, CAT, GST) and the level of the non-enzymatic antioxidant GSH, which were depleted by the pesticide. Furthermore, the extract significantly reduced the levels of MDA, a marker of lipid peroxidation.[1] This suggests that the extract's components may not only act as direct radical scavengers but also enhance the endogenous antioxidant defense system.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its discoloration from purple to yellow.

-

Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

-

Reaction Mixture: Varying concentrations of the C. grevei extract (in methanol) are added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the extract, and Abs_sample is the absorbance of the DPPH solution with the extract.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Generation of ABTS•+: A 7 mM aqueous solution of ABTS is reacted with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

-

Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: A small volume of the C. grevei extract is added to the diluted ABTS•+ solution.

-

Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 6 minutes).

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

In Vivo Antioxidant Enzyme Assays

The following protocols were utilized for the analysis of liver homogenates in the in vivo study.

-

Preparation of Liver Homogenate: Liver tissue is homogenized in a cold phosphate buffer (pH 7.4) and centrifuged to obtain the supernatant, which is used for the enzyme assays.

-

Superoxide Dismutase (SOD) Activity: Assayed by monitoring the inhibition of the autoxidation of adrenaline at 480 nm.

-

Catalase (CAT) Activity: Determined by measuring the rate of decomposition of hydrogen peroxide at 240 nm.

-

Glutathione S-Transferase (GST) Activity: Measured by monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione at 340 nm.

-

Reduced Glutathione (GSH) Level: Estimated using Ellman's reagent (DTNB), with the absorbance read at 412 nm.

-

Lipid Peroxidation (MDA Level): Assessed by the thiobarbituric acid reactive substances (TBARS) method, where the pink chromogen produced is measured at 535 nm.

Visualizations of Experimental Workflows and Potential Signaling Pathways

Experimental Workflow for In Vitro Antioxidant Assays

Caption: Workflow for in vitro antioxidant capacity assessment of C. grevei extracts.

Logical Relationship of In Vivo Hepatoprotective Effects

Caption: Protective mechanism of C. grevei extract against cypermethrin-induced hepatotoxicity.

Potential Signaling Pathways for Further Investigation

While not directly studied for this compound or C. grevei extracts in the available literature, a plausible mechanism for the observed in vivo effects could involve the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. Many natural polyphenolic and coumarinic compounds are known to activate this pathway.

Hypothesized Nrf2-ARE Signaling Pathway Activation

Caption: Hypothesized activation of the Nrf2-ARE pathway by constituents of C. grevei.

This proposed pathway suggests that phytochemicals within the extract could inhibit Keap1, a repressor of Nrf2. This would lead to the stabilization and nuclear translocation of Nrf2, which then binds to the ARE in the promoter region of antioxidant genes, upregulating their expression and thereby enhancing the cell's capacity to combat oxidative stress. This remains a hypothesis pending direct experimental validation for this compound or C. grevei extracts.

References

- 1. Antioxidant activity and hepatoprotective potential of Cedrelopsis grevei on cypermethrin induced oxidative stress and liver damage in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant activity and hepatoprotective potential of Cedrelopsis grevei on cypermethrin induced oxidative stress and liver damage in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. antioxidant-activity-and-hepatoprotective-potential-of-cedrelopsis-grevei-on-cypermethrin-induced-oxidative-stress-and-liver-damage-in-male-mice - Ask this paper | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

Potential Therapeutic Targets of Cedrelopsin and Associated Bioactive Compounds from Cedrelopsis grevei: A Technical Guide for Drug Discovery Professionals

Executive Summary

Cedrelopsin, a coumarin isolated from the Madagascan plant Cedrelopsis grevei, and its associated bioactive compounds present a compelling area of investigation for novel therapeutic development. While research specifically on this compound is in its nascent stages, the broader phytochemical profile of Cedrelopsis grevei reveals a rich source of sesquiterpenes and other coumarins with significant anti-inflammatory, anticancer, and vasorelaxant properties. This technical guide synthesizes the current understanding of this compound and the major bioactive constituents of Cedrelopsis grevei, detailing their potential therapeutic targets and mechanisms of action. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available data, proposed signaling pathways, and hypothetical experimental protocols to guide future research and development efforts.

Introduction to this compound and Cedrelopsis grevei

Cedrelopsis grevei, a member of the Rutaceae family, is an aromatic plant endemic to Madagascar, where it is traditionally used for a variety of medicinal purposes. Phytochemical analysis of this plant has led to the isolation of several bioactive compounds, including the coumarin this compound. Coumarins as a class are known for their diverse pharmacological activities. Alongside this compound, the trunk bark of Cedrelopsis grevei has yielded other coumarins such as methyl-O-cedrelopsin, cedrecoumarin A, scoparone, and braylin[1][2][3]. Furthermore, the essential oil of Cedrelopsis grevei is a rich source of sesquiterpenes, which have demonstrated potent cytotoxic and anti-inflammatory effects[4][5][6]. This guide will explore the therapeutic potential of these compounds, with a primary focus on this compound.

Potential Therapeutic Applications and Identified Targets

The known biological activities of compounds from Cedrelopsis grevei suggest potential therapeutic applications in cardiovascular diseases, oncology, and inflammatory disorders.

Vasorelaxant Effects and Cardiovascular Targets

The most well-documented activity of this compound and its related coumarins is their vasorelaxant effect. This suggests a potential application in the treatment of hypertension and other cardiovascular disorders.

Potential Targets and Mechanisms:

-

Nitric Oxide/Cyclic Guanosine Monophosphate (NO/cGMP) Pathway: Some coumarins are known to exert their vasorelaxant effects by activating this pathway, leading to smooth muscle relaxation[7].

-

Calcium (Ca2+) Channel Blockade: Inhibition of Ca2+ influx into vascular smooth muscle cells is a common mechanism for vasodilation[7].

Anticancer Activity

While direct evidence for this compound's anticancer activity is limited, the essential oil of Cedrelopsis grevei and other natural coumarins exhibit significant cytotoxic and anticancer properties.

Potential Targets and Mechanisms for Compounds from Cedrelopsis grevei:

-

Apoptosis Induction: Many natural compounds, including coumarins and sesquiterpenes, can trigger programmed cell death in cancer cells. Caryophyllene oxide, found in Cedrelopsis grevei essential oil, is known to depolarize the mitochondrial membrane, leading to the activation of caspases and apoptosis[4].

-

Inhibition of Cell Proliferation: The essential oil has shown inhibitory effects on the proliferation of MCF-7 breast cancer cells[4][5][6].

-

Modulation of Cancer Signaling Pathways:

-

PI3K/Akt/mTOR Pathway: This is a critical survival pathway in many cancers and a known target for various natural compounds, including other coumarins[8].

-

NF-κB Pathway: The transcription factor NF-κB is a key regulator of inflammation and cell survival and is a potential target for the anti-inflammatory and anticancer effects of the sesquiterpenes found in Cedrelopsis grevei.

-

(E)-β-farnesene , a major constituent of the essential oil, has been correlated with anticancer activity[5][6].

-

Anti-inflammatory Activity

The essential oil of Cedrelopsis grevei has demonstrated anti-inflammatory properties[5][6]. The sesquiterpene lactones, a class of compounds related to those found in Cedrelopsis, are known for their potent anti-inflammatory effects.

Potential Targets and Mechanisms:

-

Inhibition of Pro-inflammatory Mediators: Sesquiterpene lactones can inhibit key pro-inflammatory molecules and signaling pathways[9].

-

NF-κB Signaling Pathway: Inhibition of the NF-κB pathway is a common mechanism for the anti-inflammatory action of many natural products[9].

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of the essential oil from Cedrelopsis grevei.

| Preparation | Biological Activity | Cell Line/Assay | IC50 Value | Reference |

| Cedrelopsis grevei Leaf Essential Oil | Cytotoxic | MCF-7 (Breast Cancer) | 21.5 mg/L | [5][6] |

| Cedrelopsis grevei Leaf Essential Oil | Anti-inflammatory | - | 21.33 mg/L | [5][6] |

| Cedrelopsis grevei Leaf Essential Oil | Antimalarial | Plasmodium falciparum | 17.5 mg/L | [5][6] |

Signaling Pathways and Mechanistic Diagrams

To visualize the potential mechanisms of action, the following diagrams illustrate the key signaling pathways that may be targeted by this compound and other bioactive compounds from Cedrelopsis grevei.

Hypothetical Experimental Protocols

Isolation and Purification of this compound

Methodology:

-

Extraction: Dried and powdered bark of Cedrelopsis grevei is macerated with a suitable solvent (e.g., 80% ethanol) at room temperature.

-

Fractionation: The concentrated crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.

-

Chromatographic Separation: The most active fraction (as determined by preliminary bioassays) is subjected to column chromatography on silica gel.

-

Purification: Fractions showing the presence of the compound of interest (monitored by TLC) are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC).

-

Structural Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anticancer Activity Assessment

Cell Viability Assay (MTT Assay):

-

Cancer cell lines (e.g., MCF-7, A549, HT-29) are seeded in 96-well plates.

-

After 24 hours, cells are treated with various concentrations of this compound.

-

Following a 48-72 hour incubation, MTT reagent is added to each well.

-

After incubation, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader to determine cell viability and calculate the IC50 value.

Apoptosis Assay (Annexin V/PI Staining):

-

Cells are treated with this compound at its IC50 concentration for 24-48 hours.

-

Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI).

-

The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

Western Blot Analysis for Target Identification

-

Cancer cells are treated with this compound.

-

Cell lysates are prepared, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, NF-κB, Bcl-2, Bax, Caspase-3).

-

After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Future Directions and Conclusion

The therapeutic potential of this compound and the associated bioactive compounds from Cedrelopsis grevei is a promising field for further investigation. While current research has laid a foundation, particularly in the area of vasorelaxation, significant opportunities exist to explore the anticancer and anti-inflammatory properties in greater detail.

Key areas for future research include:

-

Comprehensive Biological Screening of Pure this compound: To definitively establish its anticancer and anti-inflammatory efficacy and determine its IC50 values in various cell lines.

-

Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: To evaluate the efficacy and safety of this compound in animal models of cancer, inflammation, and cardiovascular disease.

-

Structure-Activity Relationship (SAR) Studies: To synthesize analogs of this compound with improved potency and selectivity.

References

- 1. Vasorelaxing properties and bio-guided fractionation of Cedrelopsis grevei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New coumarins from Cedrelopsis grevei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Coumarins from Cedrelopsis grevei (Ptaeroxylaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical composition and anticancer, antiinflammatory, antioxidant and antimalarial activities of leaves essential oil of Cedrelopsis grevei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemical-composition-and-anticancer-antiinflammatory-antioxidant-and-antimalarial-activities-of-leaves-essential-oil-of-cedrelopsis-grevei - Ask this paper | Bohrium [bohrium.com]

- 7. Dual Relaxant Effect of Coumarin-3-carboxamides Through the Nitric Oxide/Cyclic Guanosine Monophosphate Pathway and Ca2+ Channels Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation [mdpi.com]

The Structural Dance of Cedrelopsin: Unraveling Its Biological Activity

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive analysis of the structure-activity relationship (SAR) of cedrelopsin, a coumarin found in the Madagascan plant Cedrelopsis grevei, is beginning to shed light on the structural features crucial for its therapeutic potential. While extensive research on a wide range of synthetic analogs is still in its nascent stages, preliminary findings on naturally occurring derivatives and related compounds are providing a foundational understanding for researchers, scientists, and drug development professionals. The primary biological activities of interest for this compound and its analogs include vasorelaxant, anti-inflammatory, and cytotoxic effects.

Vasorelaxant Properties: A Look at Methyl-O-Cedrelopsin

An activity-guided fractionation of a hydroalcoholic extract of Cedrelopsis grevei trunk bark has identified methyl-O-cedrelopsin as one of the key constituents responsible for the plant's vasorelaxing activity.[1] This finding suggests that the core coumarin structure of this compound is active and that modifications, such as the methylation of the hydroxyl group, retain or potentially modulate this activity. The study of C. grevei extracts has shown that oral administration can lead to a decrease in blood pressure in rats, associated with an increased endothelial nitric oxide (NO)-mediated relaxation.[2][3]

dot

References

Cedrelopsin: A Technical Guide on its Discovery, Chemistry, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedrelopsin, a prenylated coumarin, has been identified as a constituent of the Madagascan plant Cedrelopsis grevei. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. While research has primarily focused on the extracts and essential oils of Cedrelopsis grevei, this document consolidates the available information specifically pertaining to this compound, including its synthesis and known biological context. A significant gap in the scientific literature exists regarding the specific biological activities, mechanism of action, and quantitative data for the isolated compound. This guide highlights these areas for future research and provides the foundational knowledge currently available to the scientific community.

Discovery and History

Chemical Properties and Synthesis

This compound is chemically classified as a prenylated coumarin.[5] Its structure has been elucidated and is presented below (Figure 1). The CAS number for this compound is 19397-28-5.[6]

Figure 1: Chemical Structure of this compound

A one-pot synthesis of this compound has been developed, providing a method for obtaining the compound for further study without reliance on natural extraction.[5]

Experimental Protocol: Synthesis of this compound

A regioselective synthesis of this compound has been described involving a domino Wittig reaction, prenylation, and deprenylation.[5] The starting material, 2,4-di-(3,3-dimethylallyl)-5-methoxybenzaldehyde, is heated with a phosphorane in diphenyl ether. The reaction proceeds through deprenylation of one of the prenyloxy groups followed by intramolecular C-prenylation of the other, leading to the formation of this compound.[5] The spectral data of the synthesized product were reported to be in close agreement with the natural product.[5]

Biological Activity and Mechanism of Action

While the essential oil and various extracts of Cedrelopsis grevei have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects, there is a significant lack of data on the specific activities of isolated this compound.[7][8]

One study on the vasorelaxing properties of a hydroalcoholic extract of Cedrelopsis grevei bark led to the isolation of five coumarins, including methyl-O-cedrelopsin, which were identified as being partly responsible for the observed activity.[4] This suggests that this compound may also possess vasorelaxant properties, though direct evidence and quantitative data are currently unavailable.

Table 1: Biological Activity of Cedrelopsis grevei Extracts and Essential Oil (Data for isolated this compound is not available)

| Bioactivity | Test System | Extract/Essential Oil | Result (IC50) |

| Cytotoxicity | Human breast cancer cells (MCF-7) | Essential Oil | 21.5 mg/L |

| Antimalarial | Plasmodium falciparum | Essential Oil | 17.5 mg/L |

| Anti-inflammatory | - | Essential Oil | 21.33 mg/L |

It is crucial to note that these values represent the activity of a complex mixture and not of purified this compound.

Currently, there is no information available in the scientific literature regarding the specific mechanism of action or any signaling pathways directly modulated by isolated this compound.

Experimental Protocols for Biological Evaluation

Detailed experimental protocols for the biological evaluation of isolated this compound are not available in the current body of scientific literature. The following are generalized methodologies that could be adapted for future studies on this compound, based on the investigation of Cedrelopsis grevei extracts and other coumarins.

Proposed Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of purified this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined.

Proposed Vasorelaxant Activity Assay

-

Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.

-

Contraction Induction: The aortic rings are pre-contracted with a vasoconstrictor agent (e.g., norepinephrine or potassium chloride).

-

Treatment: Cumulative concentrations of this compound are added to the organ bath, and changes in isometric tension are recorded.

-

Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction, and the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) is calculated.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical flow of research and potential experimental workflows for the study of this compound.

Caption: Discovery and Synthesis of this compound.

References

- 1. Coumarins from Cedrelopsis grevei (Ptaeroxylaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. plante-essentielle.com [plante-essentielle.com]

- 3. New coumarins from Cedrelopsis grevei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vasorelaxing properties and bio-guided fractionation of Cedrelopsis grevei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 19397-28-5 [amp.chemicalbook.com]

- 7. Chemical composition and anticancer, antiinflammatory, antioxidant and antimalarial activities of leaves essential oil of Cedrelopsis grevei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Cedrelopsin: A Review of Current Pharmacological and Toxicological Knowledge

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cedrelopsin, a coumarin isolated from the Madagascan plant Cedrelopsis grevei, has been a subject of scientific curiosity, primarily due to the traditional medicinal uses of its source. However, a comprehensive pharmacological and toxicological profile of the purified compound remains largely undefined in publicly accessible scientific literature. Current research has predominantly focused on the biological activities of the crude extracts of Cedrelopsis grevei, attributing observed effects to its complex mixture of constituents, including this compound and other coumarins like methyl-O-cedrelopsin. This guide synthesizes the available, albeit limited, information on this compound, drawing from studies on the plant extract and the broader class of coumarins to infer its potential pharmacological and toxicological characteristics. A significant knowledge gap exists, highlighting the need for dedicated studies on the isolated compound to fully elucidate its therapeutic potential and safety profile.

Introduction

Cedrelopsis grevei, a plant endemic to Madagascar, has a history of use in traditional medicine. Phytochemical analyses of this plant have led to the isolation of several coumarins, including this compound and its methylated derivative, methyl-O-cedrelopsin, from the stem and trunk bark. Coumarins as a chemical class are known for their diverse pharmacological activities, which has spurred interest in the individual components of C. grevei. This document aims to provide a technical overview of what is currently known about the pharmacology and toxicology of this compound, with the understanding that much of the available data is inferred from studies on the whole plant extract.

Inferred Pharmacology from Cedrelopsis grevei Extracts

Studies on extracts of Cedrelopsis grevei suggest a range of biological activities that may be, in part, attributable to its coumarin constituents, including this compound.

Hepatoprotective and Antioxidant Effects

A significant area of research on C. grevei extract revolves around its potential to protect the liver from damage and to counteract oxidative stress.

A study investigating the protective effects of a methanolic extract of C. grevei leaves against cypermethrin-induced liver damage in mice provides the most relevant data. Cypermethrin is a pesticide known to induce oxidative stress and hepatotoxicity.

The protective effects of the C. grevei extract are believed to stem from the antioxidant properties of its phenolic and coumarin constituents. These compounds can neutralize reactive oxygen species (ROS), thereby reducing lipid peroxidation and cellular damage.

General Toxicology of Coumarins

Direct toxicological data for this compound is not available. However, the toxicology of coumarins as a class has been studied, providing a general framework for potential safety concerns.

Hepatotoxicity

At high doses, some coumarins have been shown to be hepatotoxic in animal models, particularly in rodents. This toxicity is often associated with the metabolic activation of the coumarin nucleus to reactive intermediates. It is crucial to note that the hepatotoxic potential can vary significantly between different coumarin derivatives.

Carcinogenicity

In some rodent studies, high, prolonged exposure to certain coumarins has been linked to the development of tumors. The relevance of these findings to human health is a subject of ongoing research and debate, as there are species-specific differences in coumarin metabolism.

General Toxicity Data for Select Coumarins

To provide a context for the potential toxicity of this compound, the following table summarizes publicly available LD50 data for other coumarins. It is important to emphasize that these values are not directly applicable to this compound but offer a general reference.

| Compound | Animal Model | Route of Administration | LD50 Value |

| Coumarin | Mouse | Oral | 200-700 mg/kg |

| Warfarin | Rat | Oral | 1.6 mg/kg |

Note: This data is for comparative purposes only and does not reflect the toxicity of this compound.

Knowledge Gaps and Future Directions

The current body of scientific literature presents a significant void in the specific pharmacological and toxicological understanding of isolated this compound. To move forward with any potential therapeutic development, the following areas of research are critical:

-

Isolation and Purification: Development of robust and scalable methods for the isolation and purification of this compound from Cedrelopsis grevei.

-

In Vitro Pharmacology: Comprehensive screening of pure this compound against a panel of biological targets to identify its primary mechanism(s) of action. This should include assays for anti-inflammatory, anticancer, antimicrobial, and antioxidant activities, with determination of IC50 values.

-

Pharmacokinetics: Studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

In Vivo Efficacy: Evaluation of the therapeutic effects of isolated this compound in relevant animal models of disease.

-

Toxicology: A complete toxicological assessment of purified this compound, including acute and chronic toxicity studies, genotoxicity, and carcinogenicity assays to establish a comprehensive safety profile and determine the LD50.

-

Signaling Pathway Analysis: Investigation into the specific cellular signaling pathways modulated by this compound to understand its molecular mechanism of action.

Conclusion

A Technical Guide to Investigating the In Vitro Metabolic Fate of Cedrelopsin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for elucidating the in vitro metabolic fate of cedrelopsin, a natural compound with potential therapeutic applications. In the absence of extensive published data on its biotransformation, this document outlines a systematic approach utilizing established in vitro models and analytical techniques. The methodologies described herein are designed to deliver critical data on metabolic stability, identify key metabolites, and characterize the enzymes responsible for this compound's metabolism, thereby supporting its development as a potential therapeutic agent.

Introduction to In Vitro Metabolism in Drug Development

The liver is the primary site of drug metabolism, a process that significantly influences the pharmacokinetic and pharmacodynamic properties of a compound. In vitro metabolism studies are indispensable in early drug discovery and development for several reasons:

-

Predicting In Vivo Clearance: These studies help in estimating the rate at which a drug is eliminated from the body.

-

Identifying Metabolically Liable Sites: Understanding which parts of a molecule are susceptible to metabolism can guide medicinal chemistry efforts to improve stability.

-

Characterizing Metabolites: Identifying metabolites is crucial as they can be pharmacologically active, inactive, or even toxic.

-

Understanding Drug-Drug Interaction Potential: These studies can reveal which enzymes are responsible for a compound's metabolism, providing insights into potential interactions with co-administered drugs.

Common in vitro models for studying hepatic metabolism include subcellular fractions like liver microsomes and S9, as well as intact cellular systems such as primary hepatocytes. Liver microsomes are rich in Phase I cytochrome P450 (CYP) enzymes, while hepatocytes contain the full complement of both Phase I and Phase II metabolizing enzymes and cofactors.

Experimental Workflow for this compound Metabolism Studies

A tiered approach is recommended to efficiently investigate the in vitro metabolic fate of this compound. The workflow begins with assessing metabolic stability, followed by metabolite identification and characterization, and finally, reaction phenotyping to identify the specific enzymes involved.

Detailed Experimental Protocols

The following sections provide detailed protocols for the key experiments in the proposed workflow.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay determines the rate at which this compound is metabolized by Phase I enzymes, primarily CYPs.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile with an internal standard (for reaction termination)

-

Control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Protocol:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and dilute it in the phosphate buffer to the desired final concentration (typically 1 µM).

-

In a 96-well plate, add the HLM (final concentration 0.5 mg/mL) and the this compound solution. Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.

-

Include control incubations: a negative control without the NADPH regenerating system and positive controls with known substrates.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining this compound.

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the half-life (t1/2) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Metabolite Profiling and Identification in Human Hepatocytes

This assay provides a more comprehensive view of this compound metabolism, including both Phase I and Phase II pathways.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte culture medium (e.g., Williams' Medium E)

-

Collagen-coated plates

-

This compound

-

Control compounds

-

Acetonitrile

-

High-Resolution Mass Spectrometer (HRMS) such as a Q-TOF or Orbitrap system

Protocol:

-

Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to form a monolayer.

-

Prepare a solution of this compound in the culture medium (e.g., 5 µM).

-

Remove the plating medium from the hepatocytes and add the this compound-containing medium.

-

Incubate the plate at 37°C in a humidified CO2 incubator.

-

At various time points (e.g., 0, 1, 4, and 24 hours), collect samples of the medium and/or cell lysate.

-

Terminate metabolic activity by adding cold acetonitrile.

-

Centrifuge the samples to remove cell debris.

-

Analyze the supernatant by LC-HRMS to detect and identify potential metabolites.

Data Analysis:

-

Compare the chromatograms of the time-point samples to the time-zero sample to identify new peaks corresponding to metabolites.

-

Use the accurate mass measurements from the HRMS to predict the elemental composition of the metabolites.

-

Perform tandem MS (MS/MS) to obtain fragmentation patterns of the parent compound and metabolites to aid in structural elucidation.

Cytochrome P450 Reaction Phenotyping

This experiment identifies the specific CYP isoforms responsible for the oxidative metabolism of this compound. This can be done using two primary methods:

-

Recombinant CYPs: Incubating this compound with individual, recombinantly expressed CYP enzymes.

-

Inhibitor-Based Method: Incubating this compound with HLM in the presence and absence of specific CYP inhibitors.

Protocol (Recombinant CYP Method):

-

Incubate this compound (1 µM) with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and a control preparation without CYP activity.

-

Initiate the reaction with an NADPH regenerating system.

-

Monitor the depletion of this compound over time using LC-MS/MS.

-

The CYP isoform(s) that show significant metabolism of this compound are identified as the primary contributors.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Metabolic Stability of this compound

| In Vitro System | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |

| Human Liver Microsomes | ||

| Human Hepatocytes | ||

| Rat Liver Microsomes | ||

| Rat Hepatocytes |

Table 2: this compound Metabolite Profile in Human Hepatocytes

| Metabolite ID | Retention Time (min) | Observed m/z | Proposed Biotransformation | Relative Abundance (%) |

| M1 | Hydroxylation | |||

| M2 | Glucuronidation | |||

| M3 | Demethylation |

Table 3: CYP450 Reaction Phenotyping for this compound

| CYP Isoform | Percent this compound Remaining at 60 min |

| CYP1A2 | |

| CYP2C9 | |

| CYP2C19 | |

| CYP2D6 | |

| CYP3A4 | |

| Control |

Visualization of Potential Metabolic Pathways

Based on the chemical structure of this compound, potential metabolic pathways can be hypothesized and visualized. Common biotransformations include oxidation (Phase I) and conjugation (Phase II).

Conclusion

The systematic in vitro investigation outlined in this guide will provide a robust understanding of the metabolic fate of this compound. The data generated from these studies are essential for making informed decisions in the drug development process, including candidate selection, lead optimization, and the design of subsequent preclinical and clinical studies. By characterizing its metabolic stability, identifying its metabolites, and pinpointing the enzymes responsible for its biotransformation, researchers can build a comprehensive profile of this compound that is critical for its potential advancement as a therapeutic agent.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Cedrelopsin

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cedrelopsin is a coumarin that has been isolated from the trunk bark of Cedrelopsis grevei, a plant endemic to Madagascar. While research into its specific biological activities is ongoing, related compounds and extracts from the Cedrelopsis genus have demonstrated promising anti-inflammatory and antioxidant properties. This document provides a detailed protocol for the extraction and purification of this compound, compiled from established phytochemical isolation techniques. Additionally, a putative mechanism of action for its potential anti-inflammatory and antioxidant effects is presented.

Data Presentation

The following table summarizes the expected quantitative data from the extraction and purification process. Please note that these values are representative and may vary depending on the starting material and experimental conditions.

| Parameter | Value |

| Extraction | |

| Starting Material (Dried C. grevei Bark) | 1 kg |

| Extraction Solvent | Methanol |

| Solvent to Solid Ratio | 5:1 (v/w) |

| Crude Methanol Extract Yield | ~18.5% (185 g) |

| Purification | |

| Column Chromatography (Silica Gel) | |

| Elution Solvents | Hexane, Ethyl Acetate |

| Fraction Containing this compound | Hexane:Ethyl Acetate (7:3) |

| Yield after Column Chromatography | ~500 mg |

| Purity after Column Chromatography | ~85-90% |

| Preparative HPLC | |

| Column | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile, Water |

| Final Yield of Pure this compound | ~100 mg |

| Final Purity (by analytical HPLC) | >98% |

Experimental Protocols

Extraction of Crude this compound from Cedrelopsis grevei Bark

This protocol describes the initial extraction of a crude extract containing this compound from the dried bark of Cedrelopsis grevei.

Materials:

-

Dried and powdered trunk bark of Cedrelopsis grevei

-

Methanol (analytical grade)

-

Large glass container with a lid

-

Shaker or magnetic stirrer

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Weigh 1 kg of dried, powdered Cedrelopsis grevei bark and place it into a large glass container.

-

Add 5 L of methanol to the container to achieve a 5:1 solvent-to-solid ratio.

-

Seal the container and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 48 hours.

-

After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

Collect the filtrate (methanol extract) and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until a semi-solid crude extract is obtained.

-

Dry the crude extract completely in a vacuum oven to obtain the final crude methanol extract.

Purification of this compound using Column Chromatography

This protocol details the initial purification of this compound from the crude extract using silica gel column chromatography.

Materials:

-

Crude methanol extract of Cedrelopsis grevei

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm and 366 nm)

-

Collection tubes

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in hexane.

-

Carefully pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.

-

Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

-

-

Sample Loading:

-

Dissolve a portion of the crude methanol extract in a minimal amount of a 1:1 mixture of hexane and ethyl acetate.

-

Adsorb this solution onto a small amount of silica gel and allow the solvent to evaporate completely.

-

Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

-

-

Elution:

-

Begin eluting the column with 100% hexane.

-

Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

-

Collect fractions of the eluate in separate tubes.

-

-

Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 7:3).

-

Visualize the spots under a UV lamp. This compound, being a coumarin, should be fluorescent.

-

Combine the fractions that show a prominent spot corresponding to this compound.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the partially purified this compound.

-

Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification of this compound to a high degree of purity using preparative HPLC.

Materials:

-

Partially purified this compound from column chromatography

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase preparative HPLC column

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

0.45 µm syringe filters

Procedure:

-

Sample Preparation:

-

Dissolve the partially purified this compound in a small volume of the initial mobile phase composition (e.g., 50% acetonitrile in water).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase preparative column (e.g., 250 x 20 mm, 10 µm).

-

Mobile Phase A: Ultrapure water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a suitable gradient, for example, 50% B to 100% B over 30 minutes. The exact gradient should be optimized based on analytical HPLC runs.

-

Flow Rate: A typical flow rate for a preparative column of this size would be in the range of 10-20 mL/min.

-

Detection: Monitor the elution at a wavelength where this compound shows maximum absorbance (typically between 320-340 nm for coumarins).

-

-

Fraction Collection:

-

Inject the filtered sample onto the HPLC system.

-

Collect the fraction corresponding to the major peak that elutes at the retention time of this compound.

-

-

Post-Purification:

-

Evaporate the acetonitrile from the collected fraction using a rotary evaporator.

-

Lyophilize (freeze-dry) the remaining aqueous solution to obtain pure, solid this compound.

-

-

Purity Analysis:

-

Assess the purity of the final product using analytical HPLC.

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the extraction and purification of this compound.

Putative Anti-inflammatory and Antioxidant Signaling Pathway of this compound

While the precise molecular targets of this compound are not yet fully elucidated, many natural coumarins exhibit anti-inflammatory and antioxidant effects by modulating key signaling pathways such as NF-κB and MAPK. The following diagram illustrates a hypothetical mechanism of action for this compound based on these known activities.

Application Notes and Protocols for the Quantitative Analysis of Cedrelopsin using HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Cedrelopsin using High-Performance Liquid Chromatography (HPLC). The protocols and methods described herein are based on established principles of chromatographic separation and method validation for natural products, particularly limonoids.

Application Note: Quantitative Determination of this compound by Reverse-Phase HPLC

1. Introduction

This compound, a prominent limonoid found in plant species of the Meliaceae and Rutaceae families, has demonstrated a range of biological activities, making it a compound of interest for pharmaceutical research and development. Accurate and precise quantification of this compound is essential for the quality control of raw materials, standardization of extracts, and in various stages of drug development. This application note details a robust reverse-phase HPLC (RP-HPLC) method with UV detection for the reliable quantification of this compound.

2. Principle

The methodology is based on the separation of this compound from other components in a sample matrix using a C18 reverse-phase column. The isocratic mobile phase allows for consistent elution and separation. Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from known concentrations of a certified this compound reference standard. The detection is performed at a specific UV wavelength where this compound exhibits significant absorbance.

3. Experimental Protocols

3.1. Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (optional, for pH adjustment of the mobile phase)

-

Plant material or formulated product containing this compound

3.2. Instrumentation and Chromatographic Conditions

A standard HPLC instrument equipped with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector is required.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Standard analytical HPLC system |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 210 nm |

| Run Time | 15 minutes |

3.3. Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

-

Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve a concentration range of 1-100 µg/mL.

3.4. Sample Preparation (from dried plant material)

-

Extraction: Accurately weigh about 1 g of pulverized, dried plant material into a suitable flask. Add 20 mL of methanol and perform extraction using ultrasonication for 30 minutes at room temperature.

-

Filtration: Filter the extract through a Whatman No. 1 filter paper. Collect the filtrate and repeat the extraction process on the residue two more times.

-

Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in 5 mL of the mobile phase.

-

Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

4. Method Validation Summary

The analytical method should be validated in accordance with ICH guidelines. The following tables summarize the typical acceptance criteria for method validation parameters.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (%RSD) for replicate injections | ≤ 2.0% |

Table 3: Method Validation Parameters and Acceptance Criteria

| Parameter | Concentration Range / Level | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | 1 - 100 µg/mL | ≥ 0.999 |

| Accuracy (% Recovery) | 80%, 100%, 120% of target concentration | 98.0% - 102.0% |

| Precision (%RSD) | ||

| - Repeatability (Intra-day) | n=6 at 100% of target concentration | ≤ 2.0% |

| - Intermediate Precision (Inter-day) | n=6 over three days | ≤ 2.0% |

| Limit of Detection (LOD) | Based on Signal-to-Noise ratio of 3:1 | Report value |

| Limit of Quantitation (LOQ) | Based on Signal-to-Noise ratio of 10:1 | Report value |

| Robustness | Small variations in flow rate, temperature, mobile phase composition | %RSD ≤ 2.0% |

5. Data Presentation

All quantitative data should be systematically organized for clarity and ease of comparison.

Table 4: Example of Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | Example Value |

| 5 | Example Value |

| 10 | Example Value |

| 25 | Example Value |

| 50 | Example Value |

| 100 | Example Value |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 5: Example of Precision and Accuracy Data for this compound